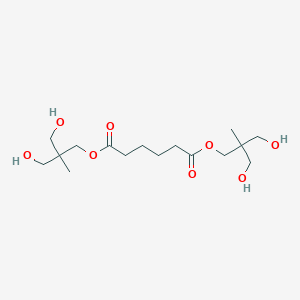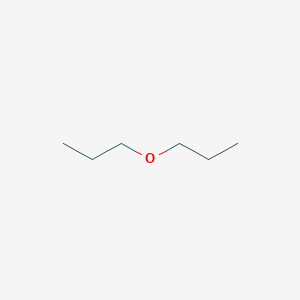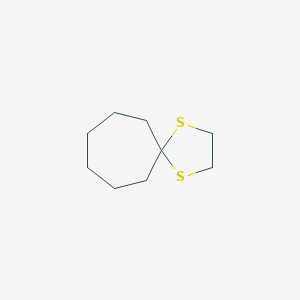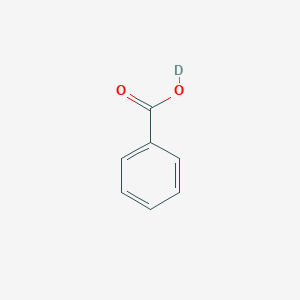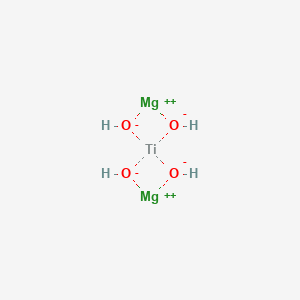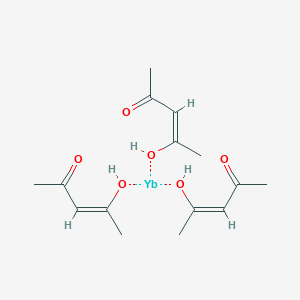![molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecane CAS No. 180-93-8](/img/structure/B86954.png)
1,5-Dioxaspiro[5.5]undecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-Dioxaspiro[5.5]undecane derivatives has been reported through various methods. For example, the intramolecular Michael addition and asymmetric oxyselenenylation have been utilized for the enantioselective synthesis of related compounds, highlighting the chemical versatility and synthetic accessibility of these structures (Iwata et al., 1985); (Uchiyama et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied. For example, crystal structure analysis confirmed the compound's configuration and contributed to a better understanding of its geometric properties (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives demonstrate the compound's reactivity and potential for further functionalization. For instance, the compound has been used as a key intermediate in various synthetic routes, underlining its utility in organic synthesis (Lin et al., 2010).
Physical Properties Analysis
The physical properties of this compound derivatives, such as crystal structure and thermodynamic characteristics, have been explored to determine the nature of these compounds. Detailed studies help in understanding the material's stability, solubility, and other physical attributes (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of this compound are closely linked to its structure and synthesis methods. These properties are essential for its application in different chemical contexts, particularly in the synthesis of complex organic molecules. Research has shown that these compounds can serve as intermediates and reagents in organic synthesis, demonstrating the versatility of their chemical properties (Lin et al., 2010).
Applications De Recherche Scientifique
Crystal Structure and Thermodynamic Properties : A derivative of 1,5-Dioxaspiro[5.5]undecane coupled with a benzimidazole moiety has been prepared, with its crystal structure belonging to the triclinic, P-1 space group. This compound, including quantum chemical computations, has been studied for its thermodynamic properties and molecular structure (Zeng, Wang, & Zhang, 2021).
Synthesis for Pheromone Research : 1,7-Dioxaspiro[5.5]undecane, a derivative, has been synthesized for its use in studying the sex pheromone of an olive fly, which is important in agricultural pest management (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).
Sex Attractant in Insect Behavior : It's been used to study sex-specific activity in the olive fruit fly, contributing to our understanding of insect behavior and potentially aiding in pest control (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).
Nuclear Magnetic Resonance (NMR) Spectroscopy : This compound has been synthesized and characterized by NMR spectroscopy, which is crucial in the analysis of its structure and in the synthesis of natural products (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).
Pheromone Biosynthesis : Research has been conducted on the biosynthesis of 1,7-dioxaspiro[5.5]undecane in the female olive fruit fly, which implicates monooxygenase-mediated processes (Fletcher, Mazomenos, Georgakopoulos, Konstantopoulou, Wood, De Voss, & Kitching, 2002).
Conformational Analysis : A study of 1-oxaspiro[5.5]undecanes, including 1,7-dioxaspiro[5.5]undecane, provides insights into the anomeric effects in acetals, which are important in organic chemistry (Deslongchamps & Pothier, 1990).
Liquid-Crystalline Properties : The liquid-crystalline properties of this compound derivatives have been examined, highlighting its potential in material science (Frach, Tschierske, Zaschke, & Deutscher, 1989).
Mécanisme D'action
Target of Action
1,5-Dioxaspiro[5.5]undecane is a complex organic compound with a unique spirocyclic structure Similar spiro compounds have been reported to interact with various biological targets, such as γ-aminobutyric acid type a receptor (gabaar) antagonists .
Mode of Action
The mode of action of 1,5-Dioxaspiro[5The compound’s unique structure, which includes two oxygen atoms and a spirocyclic skeleton, may allow it to interact with its targets in a specific manner . For instance, the oxygen atoms could potentially form hydrogen bonds with target molecules, influencing their function .
Biochemical Pathways
The specific biochemical pathways affected by 1,5-Dioxaspiro[5Given the structural similarity to other spiro compounds, it might be involved in pathways related to the targets it interacts with .
Result of Action
The molecular and cellular effects of 1,5-Dioxaspiro[5The compound’s unique structure suggests that it could potentially influence the function of its target molecules, leading to downstream effects .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the compound’s solubility in water could affect its distribution and interaction with target molecules . Additionally, environmental conditions such as temperature and pH could potentially influence the compound’s stability and efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with certain enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1,5-dioxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170892 | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180-93-8 | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 1,5-Dioxaspiro[5.5]undecane is C9H12O4, and its molecular weight is 184.19 g/mol. []
A: The structure of this compound and its derivatives are often confirmed through X-ray single-crystal diffraction, a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Infrared (IR) spectroscopy is frequently employed to identify functional groups present in the molecule. Additionally, researchers often use UV-Vis spectroscopy to investigate the compound's absorption characteristics and electronic transitions. These techniques, along with elemental analysis, provide valuable insights into the chemical composition and structural features of this compound derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The 1,3-dioxane ring within this compound derivatives commonly adopts a distorted envelope or boat conformation. Conversely, the cyclohexane ring usually exists in a chair conformation. These conformations are influenced by the substituents present on the rings and contribute to the overall three-dimensional shape of the molecule. [, , , , , , , , ]
A: Yes, density functional theory (DFT) calculations have been employed to optimize the geometry of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. These calculations, performed using the B3LYP method with the 6-31G** basis set, have provided valuable insights into the electronic structure and properties of this specific derivative. []
A: The presence and nature of substituents on the this compound scaffold significantly influence the compound's physical and chemical properties. For instance, the introduction of halogen atoms, such as bromine, can alter the compound's reactivity and stereochemistry. [, , , ]
A: While the provided research primarily focuses on the synthesis, characterization, and theoretical investigations of this compound derivatives, these compounds hold potential for various applications. Their diverse structures and tunable properties make them attractive candidates for further exploration in medicinal chemistry, materials science, and other fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Yes, researchers utilize a combination of techniques to analyze these compounds. These techniques include elemental analysis for determining the elemental composition and high-performance liquid chromatography (HPLC) for separating and quantifying individual components in mixtures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

